2-fluoro-5-(1H-pyrrol-1-yl)aniline
Overview
Description
2-Fluoro-5-(1H-pyrrol-1-yl)aniline, also known as 2-FPA, is a chemical compound of the pyrrolidine family. It is a colorless liquid with a boiling point of 108°C and a melting point of -41°C. 2-FPA is a versatile compound that is used in a variety of applications, including synthesis, scientific research, and drug development.
Scientific Research Applications
Chemical Sensing and Molecular Recognition
Fluorinated pyrrole derivatives, including those similar to 2-fluoro-5-(1H-pyrrol-1-yl)aniline, have been studied for their applications in chemical sensing and molecular recognition. For instance, fluorinated calix[4]pyrrole and dipyrrolylquinoxaline derivatives have shown augmented affinities and enhanced selectivities for anions such as fluoride, chloride, and dihydrogen phosphate. These compounds can act as neutral anion receptors with significantly improved binding affinities compared to their non-fluorinated counterparts, indicating their potential utility in the development of sensitive and selective chemical sensors (Anzenbacher et al., 2000).
Fluorescent Chemosensors for Metal Ions
Pyrrolo[3,4-c]pyridine-based fluorophores, which share structural similarities with this compound, have been synthesized and demonstrated to act as efficient fluorescent chemosensors for metal ions such as Fe3+ and Fe2+. These compounds exhibit high selectivity and sensitivity in the nanomolar range, making them suitable for applications in metal ion sensing and imaging in biological systems (Maity et al., 2018).
Drug Discovery and Medicinal Chemistry
Fluorinated anilines and pyrroles are frequently explored in drug discovery and medicinal chemistry for their potential biological activities. For example, derivatives structurally related to this compound have been investigated as c-Met kinase inhibitors in the context of cancer research. Docking and quantitative structure-activity relationship (QSAR) studies on such compounds provide valuable insights into the molecular features contributing to high inhibitory activity, illustrating their relevance in the design and optimization of new therapeutic agents (Caballero et al., 2011).
Environmental Monitoring
The analysis of aniline derivatives, including those structurally related to this compound, in environmental waters has been performed using advanced chromatographic techniques. These studies highlight the importance of such compounds in environmental monitoring and the assessment of water quality, emphasizing their role in detecting and quantifying trace levels of pollutants (Djozan & Faraj-Zadeh, 1995).
Properties
IUPAC Name |
2-fluoro-5-pyrrol-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h1-7H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPWVEMZXMMIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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